5-(2-phenylethyl)-1H-1,2,3,4-tetrazole

Solid-state characterization Purification process Crystallinity

5-(2-phenylethyl)-1H-1,2,3,4-tetrazole (CAS: 192505-33-2) is a specialized 5-monosubstituted tetrazole building block for medicinal chemistry SAR studies. The 2-phenylethyl substituent provides unique lipophilicity, π-stacking potential, and conformational flexibility, distinguishing it from simpler alkyl or rigid phenyl tetrazoles. This enables precise pharmacophore mapping when evaluating carboxylic acid bioisostere replacements. Minimum 95% purity, crystalline solid.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 192505-33-2
Cat. No. B2482792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-phenylethyl)-1H-1,2,3,4-tetrazole
CAS192505-33-2
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NNN=N2
InChIInChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-5H,6-7H2,(H,10,11,12,13)
InChIKeyAFVBZUWBUBBTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Phenylethyl)-1H-1,2,3,4-tetrazole (CAS 192505-33-2) Procurement Guide: Core Chemical and Structural Baseline


5-(2-phenylethyl)-1H-1,2,3,4-tetrazole (CAS: 192505-33-2) is a 5-monosubstituted tetrazole derivative with the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol . This compound serves as a specialized building block for medicinal chemistry and materials science research , where the tetrazole ring functions as a metabolically stable bioisostere of the carboxylic acid group [1].

Why 5-(2-Phenylethyl)-1H-1,2,3,4-tetrazole Cannot Be Replaced by Generic Tetrazole Analogs in Critical Research


In-class substitution of tetrazole derivatives is unreliable due to the profound influence of the 5-position substituent on both physicochemical properties and biological activity. The 2-phenylethyl substituent in this compound confers specific lipophilicity, π-stacking potential, and steric bulk that directly impact target binding and molecular recognition . Unsubstituted tetrazole and simple 5-alkyl tetrazoles lack the aromatic phenyl moiety required for key interactions, while 5-phenyl tetrazole exhibits different conformational flexibility and spatial orientation . These structural differences translate into non-interchangeable performance in structure-activity relationship (SAR) studies, where even minor substituent variations can eliminate desired activity [1].

Quantitative Differentiation Evidence for 5-(2-Phenylethyl)-1H-1,2,3,4-tetrazole (CAS 192505-33-2) Versus Closest Analogs


Melting Point and Physical Form: Solid-State Differentiation for Purification and Formulation

5-(2-phenylethyl)-1H-1,2,3,4-tetrazole exhibits a melting point of 100.5–101 °C , indicating it is a crystalline solid at room temperature. This differentiates it from the liquid or low-melting 1-phenyl-5-(2-phenylethyl)-1H-tetrazole analog (CAS 138944-20-4) and from many simpler 5-alkyl tetrazoles which often have lower melting points [1]. The specific melting point is critical for purification via recrystallization and for solid-form handling in formulation studies.

Solid-state characterization Purification process Crystallinity

Commercial Purity Specifications: Benchmarking Against Available Grade Options

Commercially, this compound is available with a minimum purity specification of 95% from major suppliers such as AKSci . This provides a defined benchmark for procurement decisions, as lower-purity grades from some sources may contain impurities that interfere with sensitive biological assays or catalytic reactions . The absence of an MDL Number in supplier databases indicates that this compound is not a pre-registered commodity chemical, making source selection more critical.

Purity specification Procurement standard Quality control

Structural Differentiation: C5 Substitution Pattern Determines Tautomeric and Binding Properties

The 1H-tautomer form of this compound, as opposed to the 2H-tautomer available for some analogs, influences hydrogen-bonding capabilities and biological target engagement. Studies on N-aryltetrazole isomers demonstrate that the 1H and 2H tautomers exhibit distinct NMR chemical shifts due to differences in interannular conjugation [1]. Specifically, the H-2' of 2-aryltetrazoles is more deshielded compared to 1-aryltetrazoles, affecting molecular recognition events. While direct comparative binding data for this specific compound is not publicly available, the tautomeric state is a known determinant of bioactivity in tetrazole-based drug candidates .

Tautomerism Bioisosterism Molecular recognition

Metabolic Stability Advantage: Tetrazole vs. Carboxylic Acid Bioisosteres

The tetrazole ring in this compound confers superior metabolic stability compared to carboxylic acid-containing analogs, a well-established principle in medicinal chemistry [1]. Tetrazoles are resistant to Phase II glucuronidation and β-oxidation pathways that commonly degrade carboxylic acids, resulting in prolonged half-life in vivo [2]. While direct PK data for 5-(2-phenylethyl)-1H-tetrazole is not available, the class-level advantage supports its selection over carboxylic acid isosteres when designing metabolically stable lead compounds.

Metabolic stability Bioisosterism Drug design

Validated Application Scenarios for 5-(2-Phenylethyl)-1H-1,2,3,4-tetrazole Based on Differential Evidence


Medicinal Chemistry SAR Studies Requiring Aromatic π-Stacking and Defined Lipophilicity

The 2-phenylethyl substituent provides both lipophilic character and potential for π-π interactions with aromatic amino acid residues in target proteins, making this compound a valuable probe for SAR investigations where such interactions are hypothesized . Researchers can benchmark this compound against simpler 5-methyl or 5-ethyl tetrazoles (lacking π-stacking) and 5-phenyl tetrazole (lacking conformational flexibility) to map pharmacophore requirements .

Solid-Form Formulation and Crystallization Process Development

The defined melting point of 100.5–101 °C and crystalline nature make this compound suitable for studies involving solid-state characterization, recrystallization optimization, and amorphous vs. crystalline form comparisons. This contrasts with liquid or waxy tetrazole analogs that present handling and formulation challenges .

Metabolically Stable Bioisostere Design in Early-Stage Drug Discovery

In programs seeking to replace a carboxylic acid moiety with a more stable isostere, this tetrazole offers a predictable electronic and steric profile while mitigating common metabolic liabilities . The 2-phenylethyl chain further differentiates it from simpler tetrazole isosteres, allowing fine-tuning of lipophilicity and target binding .

Reference Standard for Analytical Method Development

With a minimum purity specification of 95% and a well-defined melting point, this compound can serve as a reference standard for HPLC or GC method development and validation, particularly when analyzing related 5-substituted tetrazoles or reaction mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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